molecular formula C7H11NO5 B1452297 2-Oxa-6-azaspiro[3.3]heptane oxalate CAS No. 1159599-99-1

2-Oxa-6-azaspiro[3.3]heptane oxalate

Cat. No.: B1452297
CAS No.: 1159599-99-1
M. Wt: 189.17 g/mol
InChI Key: KOUVDKDABFOPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-6-azaspiro[3.3]heptane oxalate (CAS: 1159599-99-1; molecular formula: C₇H₁₁NO₅; MW: 189.17) is a bicyclic spiro compound widely utilized as a pharmaceutical intermediate. Its structure features a fused oxetane and azetidine ring system, conferring rigidity and metabolic stability, which are advantageous in drug design . It is critical in synthesizing antibiotics (e.g., TBI-223) and kinase inhibitors .

Properties

IUPAC Name

2-oxa-6-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUVDKDABFOPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693397
Record name Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159599-99-1
Record name Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Oxa-6-azaspiro[3.3]heptane oxalate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound has the molecular formula C12H20N2O6C_{12}H_{20}N_{2}O_{6} and a molecular weight of approximately 144.15 g/mol. Its structure includes a spirocyclic framework that enhances its interaction with biological targets, allowing it to modulate various biochemical pathways effectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can fit into active sites or binding pockets, leading to:

  • Inhibition of Enzyme Activity: It can inhibit enzymes involved in critical metabolic pathways, which may be beneficial in treating diseases such as cancer.
  • Modulation of Receptor Signaling: By altering receptor activity, it can influence cellular responses, potentially leading to therapeutic effects in various conditions.

Cancer Research

One of the most promising applications of this compound is in the development of epidermal growth factor receptor (EGFR) kinase inhibitors . These inhibitors are crucial for targeting certain types of cancers, particularly non-small cell lung cancer (NSCLC). Research indicates that compounds derived from this compound exhibit potent inhibitory effects on EGFR, making them valuable in anticancer drug design .

Neurodegenerative Diseases

The compound also shows potential as a leucine-rich repeat kinase 2 (LRRK2) inhibitor , which is relevant for Parkinson's disease research. Inhibiting LRRK2 can help mitigate neurodegeneration associated with this condition, providing a pathway for developing new therapeutic strategies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on EGFR Inhibition:
    • Researchers synthesized derivatives of this compound and evaluated their potency against EGFR.
    • Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating significant inhibitory effects on cell proliferation in cancer cell lines.
  • LRRK2 Inhibition Study:
    • A preclinical study assessed the efficacy of this compound as an LRRK2 inhibitor.
    • The findings revealed that the compound effectively reduced LRRK2 activity, suggesting its potential as a therapeutic agent for Parkinson's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
1-Azaspiro[3.3]heptaneLacks oxygen atomMinimal biological activity
1-Thia-6-azaspiro[3.3]heptaneContains sulfurAntimicrobial properties
2-Oxa-7-azaspiro[3.5]nonaneAdditional ring structurePotential neuroprotective effects
This compound Contains oxygen instead of sulfurPotent EGFR and LRRK2 inhibition

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₁NO₅
  • Molecular Weight : 189.17 g/mol
  • CAS Number : 1159599-99-1
  • Solubility : Slightly soluble in water, stable under recommended storage conditions .

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and neurodegenerative diseases. It is involved in the synthesis of epidermal growth factor receptor (EGFR) kinase inhibitors, which are pivotal in cancer therapy, and leucine-rich repeat kinase 2 (LRRK2) inhibitors, relevant for treating Parkinson's disease .
  • Bioactive Substance Synthesis :
    • The compound is utilized for synthesizing bioactive substances that exhibit therapeutic effects against specific targets. For example, it has been linked to the development of novel compounds that inhibit EGFR, which plays a significant role in cancer cell proliferation and survival .
  • Stability and Solubility Enhancements :
    • Research has indicated that while 2-Oxa-6-azaspiro[3.3]heptane is often isolated as an oxalate salt, its derivation as a sulfonate salt can yield more stable and soluble products, thereby expanding its utility in various chemical reactions and synthesis protocols .

Case Study 1: Synthesis of EGFR Inhibitors

A study detailed the design and synthesis of novel compounds derived from this compound aimed at inhibiting EGFR activity. These compounds demonstrated significant potency against cancer cell lines, highlighting the compound's potential as a starting material for drug development.

Case Study 2: LRRK2 Kinase Inhibitors

Another research effort focused on developing LRRK2 inhibitors using derivatives of this compound. The findings suggested that these inhibitors could provide new therapeutic avenues for Parkinson's disease, showcasing the compound's versatility in addressing complex medical conditions .

Chemical Reactions Analysis

Oxidation Reactions

The oxalate salt undergoes oxidation to form oxo derivatives. Key reagents and conditions include:

ReagentConditionsProductReference
Potassium permanganateAqueous mediumOxo derivatives (e.g., lactams)1
Hydrogen peroxideMild acidic/neutralOxidized spirocyclic compounds1

Mechanism : Oxidation typically targets the nitrogen atom in the azetidine ring, forming N-oxide intermediates or lactams via radical pathways1.

Reduction Reactions

Reductive transformations yield amine derivatives:

ReagentConditionsProductReference
Lithium aluminum hydrideAnhydrous etherReduced amine derivatives1
Sodium borohydrideMethanol/waterPartially reduced intermediates1

Note : LiAlH₄ selectively reduces the azetidine ring without affecting the oxetane moiety1.

Nucleophilic Substitution Reactions

The azetidine nitrogen participates in substitution reactions under basic conditions:

NucleophileBaseProductReference
Alkyl halidesK₂CO₃, DMFN-Alkylated spiro compounds1
Acyl chloridesEt₃N, THFAmide derivatives1

Key Insight : Deprotonation of the oxalate salt (e.g., with NaOH) generates the free amine, enabling nucleophilic attack12.

Ring-Opening Reactions

The oxetane or azetidine rings can undergo cleavage under specific conditions:

ReagentConditionsProductReference
HCl (excess)Methanol, 25°CHydrolyzed linear amine1
H₂O (acidic pH)RefluxOxetane ring-opened derivatives1

Critical Factor : Ring-opening is suppressed in sulfonate salts but occurs readily in the oxalate form due to lower stability1.

Thermal Decomposition

Differential scanning calorimetry (DSC) reveals instability:

ConditionDecomposition OnsetMajor PathwayReference
Heating (open system)145°CExothermic decomposition1

Implication : The oxalate salt decomposes at lower temperatures compared to sulfonate analogs (e.g., 176–200°C for sulfonates)1.

Solubility and Stability

The oxalate salt’s poor solubility in nonpolar solvents limits its utility in certain reactions:

SolventSolubility (mg/mL)StabilityReference
Methanol15–20Stable at 25°C, ≤7 days1
Acetonitrile<5Partial decomposition1

Reaction Optimization : Sulfolane or DMSO is often used to enhance solubility for alkylation/substitution reactions2.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Salt Form Solubility Stability Key Applications References
2-Oxa-6-azaspiro[3.3]heptane oxalate 1159599-99-1 Oxalate (1:1) Slightly soluble Prone to hydration, thermal decomposition Antibiotic intermediates, kinase inhibitors
2-Oxa-6-azaspiro[3.3]heptane hemioxalate 1045709-32-7 Oxalate (2:1) Improved solubility Higher thermal stability Pharmaceutical synthesis
6-Oxa-1-azaspiro[3.3]heptane oxalate 1380571-72-1 Oxalate (2:1) Moderate in water Stable under inert conditions Not specified
1-Oxa-6-azaspiro[3.5]nonane hemioxalate 1523606-44-1 Hemioxalate Highly soluble Resists decomposition MCHr1 antagonists

Key Observations :

  • Salt Form Impact : The oxalate (1:1) form of 2-oxa-6-azaspiro[3.3]heptane exhibits solubility and stability limitations compared to its hemioxalate (2:1) variant, which shows enhanced thermal stability and solubility .
  • Ring Size Variation: Expanding the spirocyclic system to a 7-membered ring (e.g., 1-Oxa-6-azaspiro[3.5]nonane) improves solubility and stability, enabling broader reaction conditions in medicinal chemistry .

Pharmacological Relevance

  • Antibiotic Development : this compound is pivotal in TBI-223, a potent anti-tuberculosis candidate, due to its spirocyclic rigidity enhancing target binding .
  • Kinase Inhibition : Replacing the spirocycle with smaller amines (e.g., pyrrolidine or azetidine) reduces potency in M4 PAM modulators, highlighting the structural necessity of the spiro core .
  • Antimicrobial Agents : Derivatives like 4-((2-oxa-6-azaspiro[3.3]heptan-6-yl)methyl)benzofuran-3-carboxamide show efficacy against Mycobacterium tuberculosis .

Physicochemical and Handling Properties

  • Storage : Requires inert atmosphere and freezing (-20°C) to prevent decomposition, whereas sulfonate salts (e.g., hemi-naphthalenesulfonate) are stable at room temperature .
  • Safety : Hazard codes H302 (harmful if swallowed) and H335 (respiratory irritation) necessitate stringent handling protocols .

Preparation Methods

Classical Preparation via N-Tosylated Intermediate and Oxalate Salt Formation

The traditional synthesis of 2-oxa-6-azaspiro[3.3]heptane oxalate begins with tribromopentaerythritol, also known as FR-513, as the starting material. The key steps are:

This method, first described by Carreira et al., yields the hemioxalate salt in about 81% yield on a small (5 g) scale. However, scale-up challenges arise due to difficult filtration and low yields (<35%) on larger scales (100 L), attributed to problematic workup and material loss during deprotection and purification.

Improved Route Using N-Benzyl Protecting Group

To overcome scale-up limitations, a benzyl protecting group was introduced, replacing the tosyl group. This approach involves:

This method was successfully scaled to produce 65 kg batches with improved yields (~65%) and better product quality. The hydrogenolysis step is efficient and avoids oxetane ring opening, which was a concern in earlier methods.

Alternative Salt Formation: Sulfonate Salts for Enhanced Stability

While the oxalate salt is the common isolated form, it exhibits relatively low thermal stability and poor solubility in many solvents. Research has shown that isolating 2-oxa-6-azaspiro[3.3]heptane as sulfonic acid salts (e.g., hemisulfonate salts) improves both stability and solubility, enabling broader synthetic applications.

  • Sulfonate salts are bench stable and exhibit better solvent compatibility.
  • Salt formation is achieved by treatment of the free base with sulfonic acids such as naphthalene-1,5-disulfonic acid.
  • These salts can be prepared in overall yields of about 41-50% starting from tribromopentaerythritol.
  • Differential scanning calorimetry (DSC) analysis confirms improved thermostability compared to oxalate salts.

Recent Practical and Scalable Two-Step Route to 2-Oxa-6-azaspiro[3.3]heptane Derivatives

A recent development focuses on a protecting group-free, low-cost, and scalable synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate related to the oxalate salt compound.

Key aspects include:

  • Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO) from tribromoneopentyl alcohol via base-induced ring closure under Schotten–Baumann conditions, isolated in 72% yield and >95% purity.
  • Hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with BBMO to form the azetidine ring in a single step without protecting groups.
  • This ring closure reaction was optimized and demonstrated on a 100 g scale with an isolated yield of 87% and product purity >99%.
  • This route avoids the costly and complex preparation of free 2-oxa-6-azaspiro[3.3]heptane, improving overall process efficiency.

Comparative Data Table of Preparation Routes

Step/Aspect N-Tosyl Route (Classical) N-Benzyl Route (Improved) Protecting Group-Free Route (Recent)
Starting Material Tribromopentaerythritol (FR-513) Tribromopentaerythritol + Benzylamine Tribromoneopentyl alcohol + 2-fluoro-4-nitroaniline
Key Intermediate N-Tosylated spiro compound N-Benzyl-2-oxa-6-azaspiro[3.3]heptane 3,3-bis(bromomethyl)oxetane (BBMO)
Deprotection Method Mg turnings in MeOH sonication Pd/C hydrogenolysis with acetic acid None (protecting group-free)
Salt Formation Oxalate salt by oxalic acid treatment Oxalate salt or sulfonate salts Not specified (focus on intermediate synthesis)
Yield (small scale) ~81% ~65% (scale-up to 65 kg batches) 87% (100 g scale)
Stability of final salt Moderate, low thermal stability Improved stability with sulfonate salts Not specified
Solubility of salt Poor Better (sulfonate salts) Not specified
Scalability Challenging due to workup Successful scale-up with improved workup Demonstrated at 100 g scale

Research Findings and Notes on Process Optimization

  • The classical tosyl route is limited by difficult deprotection and low yields on scale, mainly due to filtration and workup inefficiencies.
  • The benzyl protecting group strategy offers a more operable deprotection via catalytic hydrogenolysis, which is milder and scalable.
  • Sulfonate salts derived from the free base provide enhanced chemical stability and solubility, expanding synthetic utility.
  • The protecting group-free method reduces cost and complexity by eliminating protection/deprotection steps, improving overall efficiency for related derivatives.
  • Safety considerations are critical due to the relatively low thermal stability of oxalate salts, necessitating careful control during scale-up and handling.

Q & A

Q. What synthetic methodologies are optimized for scalable production of 2-oxa-6-azaspiro[3.3]heptane oxalate?

A two-step synthesis from 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-tosylamide has been reported, followed by isolation as an oxalate salt . Design of Experiments (DoE) approaches have been applied to optimize reaction parameters (e.g., temperature, stoichiometry, and solvent selection) for intermediates like 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, achieving >90% yield and scalability to multi-kilogram batches . Key steps include nucleophilic substitution and catalytic hydrogenation, with HPLC monitoring to ensure intermediate purity .

Q. How is the structural integrity of this compound validated in drug intermediates?

Single-crystal X-ray diffraction (SC-XRD) confirms the spirocyclic geometry and oxalate salt formation . NMR (¹H/¹³C) and HRMS are used to verify molecular identity, with characteristic signals at δ 4.42–4.72 ppm (methylene protons adjacent to oxygen/nitrogen) and [M+H]+ peaks matching theoretical values . Polarimetry and IR spectroscopy further characterize stereochemical and functional group integrity .

Q. What analytical methods ensure purity and stability of this compound?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment (>98% by GC or HPLC) . Stability studies under accelerated conditions (40°C/75% RH) reveal oxalate salts are hygroscopic; alternative sulfonate salts improve solubility (e.g., in DMSO) and thermal stability up to 150°C . Karl Fischer titration monitors water content, critical for handling moisture-sensitive derivatives .

Advanced Research Questions

Q. How does 2-oxa-6-azaspiro[3.3]heptane serve as a bioisostere in drug design?

The spirocyclic core replaces morpholine or piperidine rings to enhance metabolic stability and reduce hERG channel affinity. For example, in Bruton’s tyrosine kinase (BTK) inhibitors, it improves selectivity by minimizing off-target interactions while maintaining potency (IC₅₀ < 10 nM) . Computational docking studies (e.g., Glide SP) correlate its rigid geometry with improved binding to hydrophobic pockets .

Q. What challenges arise in coupling 2-oxa-6-azaspiro[3.3]heptane to aromatic systems for antiviral applications?

Buchwald-Hartwig amination or SNAr reactions with halogenated aryl partners (e.g., 6-bromoisothiazolo[4,3-b]pyridine) require careful control of base (Cs₂CO₃) and ligand (Xantphos) to avoid ring-opening side reactions. Yields drop below 50% without optimized Pd catalysts (e.g., Pd₂(dba)₃), and regioselectivity issues emerge with polyhalogenated substrates . Post-reaction purification via flash chromatography (EtOAc/hexane) resolves these challenges .

Q. How do salt forms (oxalate vs. sulfonate) impact reactivity in downstream derivatization?

Oxalate salts exhibit limited solubility in aprotic solvents, necessitating anion exchange to sulfonates (e.g., via ion-exchange resins) for reactions in THF or dichloromethane. Sulfonate derivatives enable higher reaction temperatures (up to 80°C) without decomposition, critical for Suzuki-Miyaura couplings . However, oxalate’s lower molecular weight (189.17 g/mol) is preferred for pharmacokinetic studies due to reduced counterion interference .

Q. What role does 2-oxa-6-azaspiro[3.3]heptane play in taxane analog design?

Replacing the taxol core with this spirocycle simplifies synthesis while retaining microtubule disruption activity. In vitro assays show IC₅₀ values of 0.8–1.2 µM against MCF-7 breast cancer cells, comparable to paclitaxel. Key modifications include appending acyloxy groups at C-4 to mimic taxol’s side chain .

Methodological Considerations

Q. How is Design of Experiments (DoE) applied to optimize spirocyclic intermediate synthesis?

DoE screens factors like reaction time (4–12 h), temperature (60–100°C), and catalyst loading (1–5 mol%) to identify optimal conditions. For example, a Central Composite Design (CCD) reduced impurity formation in the cyclization step from 15% to <2% by prioritizing high-temperature/short-duration conditions . Response surface methodology (RSM) further refines solvent ratios (e.g., toluene/water) for extraction efficiency .

Q. What strategies mitigate stereochemical instability in spirocyclic derivatives?

Racemization at the spiro-junction is minimized using low-temperature (-20°C) recrystallization from ethanol/water mixtures. Chiral HPLC (Chiralpak IA column) monitors enantiomeric excess (>99% ee) . Computational modeling (DFT) predicts stabilization energies of enantiomers to guide crystallization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-6-azaspiro[3.3]heptane oxalate
Reactant of Route 2
2-Oxa-6-azaspiro[3.3]heptane oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.